(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
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Overview
Description
(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorine atom attached to a benzyl group, which is connected to a pyrrolidin-2-ylmethyl-amine moiety. The presence of fluorine often imparts unique chemical properties to organic molecules, making this compound particularly intriguing for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated benzyl precursor. One common approach is the reaction of 3-fluorobenzaldehyde with an appropriate amine under reductive conditions to form the corresponding amine derivative. Subsequent steps may include the formation of the pyrrolidin-2-ylmethyl group through cyclization reactions and the final hydrochloride salt formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorinated benzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated benzyl derivative.
Substitution: The amine group can participate in substitution reactions, where it can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions, often requiring a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation: 3-Fluorobenzoic acid
Reduction: 3-Phenylpropan-1-amine
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases where fluorinated molecules have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The fluorine atom can enhance the binding affinity and selectivity of the compound to its target.
Comparison with Similar Compounds
3-Fluorobenzylamine: Similar structure but lacks the pyrrolidin-2-ylmethyl group.
Pyrrolidin-2-ylmethylamine: Similar structure but lacks the fluorine atom on the benzyl group.
Fluorinated Pyrrolidines: Compounds with fluorine atoms on the pyrrolidine ring.
Uniqueness: (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to the combination of the fluorinated benzyl group and the pyrrolidin-2-ylmethyl-amine moiety, which can impart distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOOBVNLYSBWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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